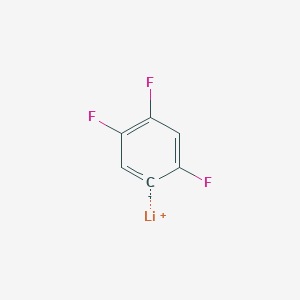[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane CAS No. 541513-96-6](/img/structure/B12571732.png)
[(Heptan-4-yl)oxy](dimethyl)[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane is a complex organosilicon compound It is characterized by the presence of a heptan-4-yloxy group, a dimethyl group, and a trifluoro-1-phenylethoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane typically involves the reaction of heptan-4-ol with dimethylchlorosilane and (1S)-2,2,2-trifluoro-1-phenylethanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the heptan-4-yloxy or trifluoro-1-phenylethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane involves its interaction with various molecular targets. The trifluoro-1-phenylethoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The silicon atom can form stable bonds with oxygen or nitrogen atoms, facilitating the formation of stable complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their functional groups.
Phenylsilane derivatives: These compounds contain a phenyl group attached to the silicon atom, offering different chemical properties.
Fluorosilane derivatives: These compounds contain fluorine atoms attached to the silicon atom, providing unique reactivity.
The uniqueness of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane lies in its combination of heptan-4-yloxy, dimethyl, and trifluoro-1-phenylethoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
541513-96-6 |
|---|---|
Molekularformel |
C17H27F3O2Si |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
heptan-4-yloxy-dimethyl-[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane |
InChI |
InChI=1S/C17H27F3O2Si/c1-5-10-15(11-6-2)21-23(3,4)22-16(17(18,19)20)14-12-8-7-9-13-14/h7-9,12-13,15-16H,5-6,10-11H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
YZSLPVFNEFAWKJ-INIZCTEOSA-N |
Isomerische SMILES |
CCCC(CCC)O[Si](C)(C)O[C@@H](C1=CC=CC=C1)C(F)(F)F |
Kanonische SMILES |
CCCC(CCC)O[Si](C)(C)OC(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


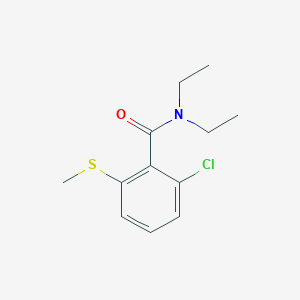
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)
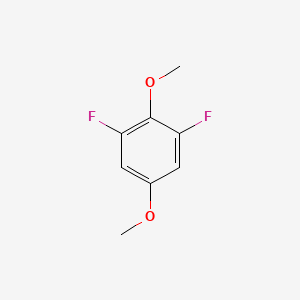


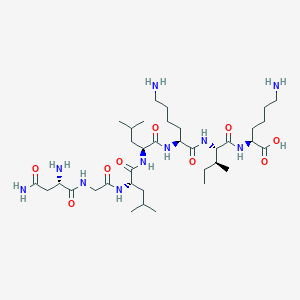
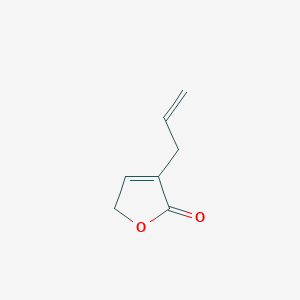
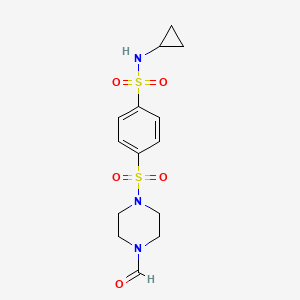
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

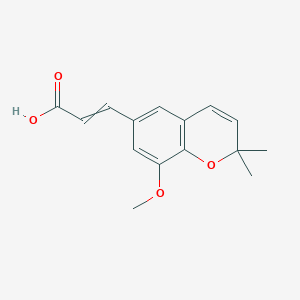
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
